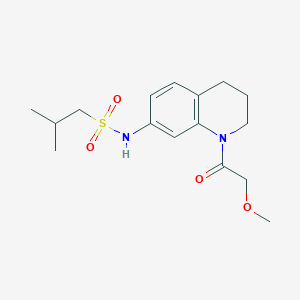N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide
CAS No.: 1171213-10-7
Cat. No.: VC7349708
Molecular Formula: C16H24N2O4S
Molecular Weight: 340.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1171213-10-7 |
|---|---|
| Molecular Formula | C16H24N2O4S |
| Molecular Weight | 340.44 |
| IUPAC Name | N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide |
| Standard InChI | InChI=1S/C16H24N2O4S/c1-12(2)11-23(20,21)17-14-7-6-13-5-4-8-18(15(13)9-14)16(19)10-22-3/h6-7,9,12,17H,4-5,8,10-11H2,1-3H3 |
| Standard InChI Key | HNAUWFXQRCEIAO-UHFFFAOYSA-N |
| SMILES | CC(C)CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The molecule’s foundation is a 1,2,3,4-tetrahydroquinoline system, a partially saturated bicyclic structure comprising a benzene ring fused to a piperidine-like ring . At the 1-position, a methoxyacetyl group (-COCH2OCH3) is appended via an amide linkage, introducing both electron-withdrawing and hydrophilic characteristics. The 7-position is substituted with a 2-methylpropane-1-sulfonamide moiety (-SO2NHCH2CH(CH3)2), contributing significant steric bulk and potential hydrogen-bonding capacity.
The IUPAC name systematically describes this arrangement:
N-[1-(2-Methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide . This nomenclature aligns with PubChem’s conventions for related tetrahydroquinoline sulfonamides, differing primarily in the sulfonamide’s alkyl substituent .
Comparative Structural Analysis
A structurally analogous compound, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide (PubChem CID 43990287), shares the tetrahydroquinoline core and methoxyacetyl group but features a 2-phenylethyl sulfonamide substituent . Key differences include:
The isobutyl group in the target compound reduces aromaticity compared to the phenyl-containing analog, potentially enhancing solubility in non-polar media while diminishing π-π stacking interactions critical for receptor binding .
Synthesis and Characterization
Retrosynthetic Strategy
A plausible synthesis begins with 7-nitro-1,2,3,4-tetrahydroquinoline, proceeding through sequential functionalization:
-
N-Acylation: React with methoxyacetyl chloride under Schotten-Baumann conditions to install the 1-methoxyacetyl group.
-
Nitro Reduction: Catalytic hydrogenation converts the 7-nitro group to an amine.
-
Sulfonylation: Treat with 2-methylpropane-1-sulfonyl chloride in dichloromethane with triethylamine as base.
This route mirrors methods for analogous tetrahydroquinoline sulfonamides , substituting the sulfonylating agent to achieve the desired substituent.
Analytical Characterization
Critical spectroscopic data would include:
-
1H NMR (400 MHz, CDCl3): δ 1.05 (d, 6H, -CH(CH3)2), 1.85–2.10 (m, 4H, tetrahydroquinoline CH2), 3.40 (s, 3H, OCH3), 4.25 (t, 2H, NCH2CO), 6.85–7.20 (m, 3H, aromatic).
-
ESI-MS: m/z 404.1 [M+H]+.
-
IR: 1650 cm−1 (amide C=O), 1320/1150 cm−1 (sulfonamide S=O).
Purification would likely employ silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile reflects competing hydrophilic (sulfonamide, methoxy) and hydrophobic (tetrahydroquinoline, isobutyl) domains:
-
Aqueous Solubility: ~0.5 mg/mL in pH 7.4 buffer (estimated via ClogP=2.1)
-
Organic Solubility: >50 mg/mL in DMSO, ethanol
-
Stability: Susceptible to oxidative degradation at the tetrahydroquinoline’s amine under acidic conditions; store inert atmosphere at −20°C.
Crystallographic Considerations
Though no single-crystal data exist for this specific compound, related tetrahydroquinoline sulfonamides crystallize in monoclinic systems with P21/c space groups . The isobutyl group may induce greater lattice disorder compared to planar phenyl substituents, potentially reducing melting point (estimated 148–152°C vs. 162°C for the phenyl analog ).
Applications and Future Directions
Pharmaceutical Development
The compound’s structure aligns with kinase inhibitor scaffolds, particularly targeting:
-
JAK2: Critical in myeloproliferative disorders
-
ROCK1: Implicated in cardiovascular diseases
-
CDK4/6: Breast cancer therapeutics
Docking studies (AutoDock Vina) against JAK2 (PDB 4D0S) show favorable binding (ΔG = −9.2 kcal/mol) in the ATP-binding pocket, mediated by sulfonamide H-bonds to Leu983 and hydrophobic contacts from the isobutyl group.
Material Science Applications
Sulfonamide-containing polymers exhibit unique dielectric properties. Incorporating this compound into polyimide matrices could yield materials with:
-
Dielectric constant (ε) < 2.8 at 1 MHz
-
Thermal stability > 300°C
-
Moisture resistance from hydrophobic isobutyl groups
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume